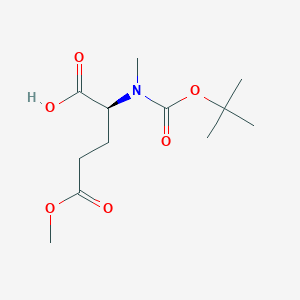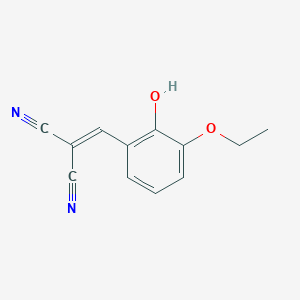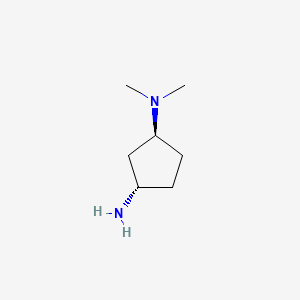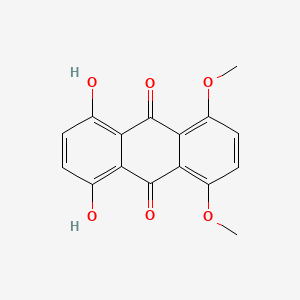
1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its two hydroxyl groups and two methoxy groups attached to the anthracene core, specifically at the 1,4 and 5,8 positions, respectively. Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione typically involves the hydroxylation and methoxylation of anthraquinone derivatives. One common method includes the reaction of 1,4-dihydroxyanthraquinone with methanol in the presence of a strong acid catalyst to introduce the methoxy groups at the 5 and 8 positions .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity starting materials and catalysts, followed by purification steps such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the substitution process.
Major Products: The major products formed from these reactions include various substituted anthraquinones and hydroquinones, which have applications in dye and pigment industries .
Applications De Recherche Scientifique
1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its anticancer properties and its role in inhibiting specific enzymes involved in cancer progression.
Industry: It is used in the production of high-performance dyes and pigments for textiles and plastics.
Mécanisme D'action
The mechanism of action of 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes by binding to their active sites, thereby blocking their activity. These interactions make it a potential candidate for anticancer and antimicrobial therapies .
Comparaison Avec Des Composés Similaires
1,4-Dihydroxyanthraquinone (Quinizarin): Similar in structure but lacks the methoxy groups.
1,8-Dihydroxyanthraquinone (Dantron): Another anthraquinone derivative with hydroxyl groups at different positions.
1,5-Dihydroxy-4,8-dimethoxyanthraquinone: Similar in structure but with different positioning of hydroxyl and methoxy groups.
Uniqueness: 1,4-Dihydroxy-5,8-dimethoxyanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
63229-41-4 |
|---|---|
Formule moléculaire |
C16H12O6 |
Poids moléculaire |
300.26 g/mol |
Nom IUPAC |
1,4-dihydroxy-5,8-dimethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O6/c1-21-9-5-6-10(22-2)14-13(9)15(19)11-7(17)3-4-8(18)12(11)16(14)20/h3-6,17-18H,1-2H3 |
Clé InChI |
WCXKKSLEUONKJB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C2C(=C(C=C1)OC)C(=O)C3=C(C=CC(=C3C2=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


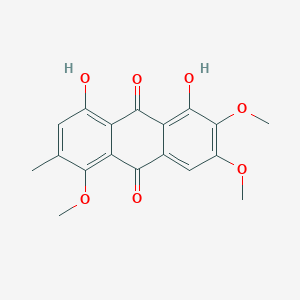
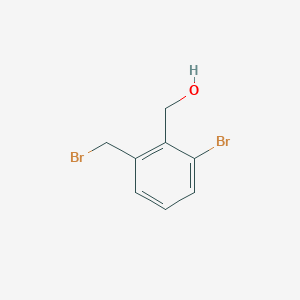
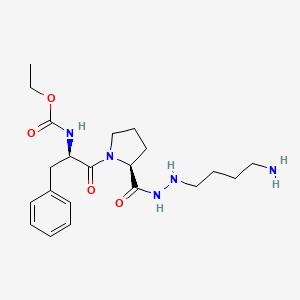
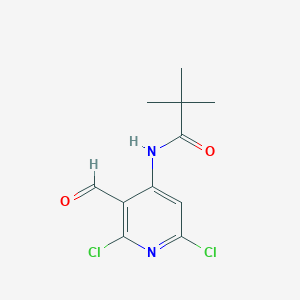
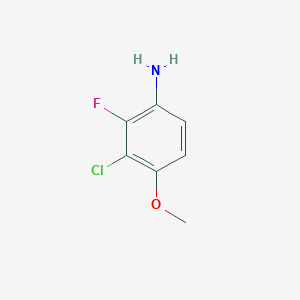
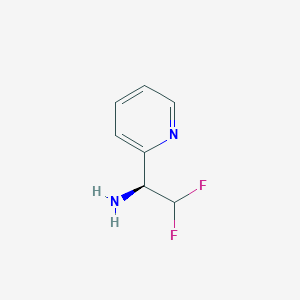
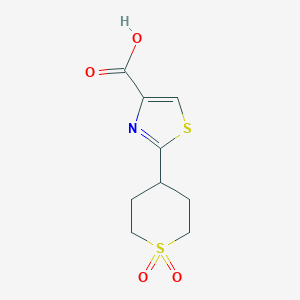
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
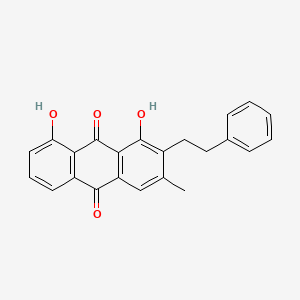
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

